Diethyl [1-(4-chlorophenyl)-1-hydroxyethyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl [1-(4-chlorophenyl)-1-hydroxyethyl]phosphonate is an organophosphorus compound with the molecular formula C₁₂H₁₈ClO₄P. It is a phosphonate ester, characterized by the presence of a phosphonate group attached to a diethyl ester and a 4-chlorophenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [1-(4-chlorophenyl)-1-hydroxyethyl]phosphonate can be achieved through several methods. One common approach involves the reaction of diethyl phosphite with 4-chlorobenzaldehyde in the presence of a base, such as sodium hydride, under anhydrous conditions. The reaction proceeds via a nucleophilic addition mechanism, resulting in the formation of the desired phosphonate ester .
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, including controlled temperature and pressure, to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques, such as distillation and crystallization, further enhances the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl [1-(4-chlorophenyl)-1-hydroxyethyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphonate ester to phosphine oxides or phosphines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Phosphonic acids and phosphonates.
Reduction: Phosphine oxides and phosphines.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Diethyl [1-(4-chlorophenyl)-1-hydroxyethyl]phosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized as a corrosion inhibitor in metal surface treatments and as an additive in polymer production
Wirkmechanismus
The mechanism of action of diethyl [1-(4-chlorophenyl)-1-hydroxyethyl]phosphonate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s phosphonate group mimics the natural substrate of the enzyme, leading to competitive inhibition. Additionally, its ability to form stable complexes with metal ions contributes to its effectiveness as a corrosion inhibitor .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl [1-(4-chlorophenyl)-1-hydroxypropyl]phosphonate
- Diethyl [1-(4-chlorophenyl)-1-hydroxybutyl]phosphonate
- Diethyl [1-(4-chlorophenyl)-1-hydroxyphenyl]phosphonate
Uniqueness
Diethyl [1-(4-chlorophenyl)-1-hydroxyethyl]phosphonate is unique due to its specific structural features, including the 4-chlorophenyl group and the hydroxyethyl moiety. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C12H18ClO4P |
---|---|
Molekulargewicht |
292.69 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)-1-diethoxyphosphorylethanol |
InChI |
InChI=1S/C12H18ClO4P/c1-4-16-18(15,17-5-2)12(3,14)10-6-8-11(13)9-7-10/h6-9,14H,4-5H2,1-3H3 |
InChI-Schlüssel |
QAWXOJPOBUZRDI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C(C)(C1=CC=C(C=C1)Cl)O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.